5-甲氧基尿嘧啶

描述

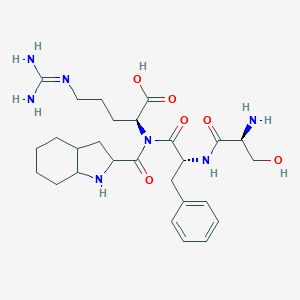

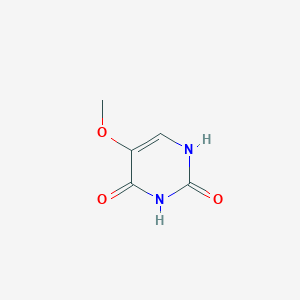

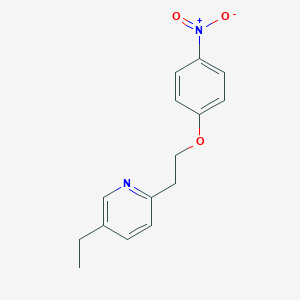

5-Methoxyuracil is a methylated derivative of uracil, a component of RNA, where a methoxy group replaces a hydrogen atom at the 5-position of the uracil ring. This modification can potentially alter the compound's biological activity and its interaction with enzymes and other cellular components.

Synthesis Analysis

The synthesis of 5-Methoxyuracil derivatives has been explored in several studies. For instance, 5-methoxy-6-methyluracil and related compounds have been synthesized through alkylation reactions using dimethyl sulfate in aqueous-alkaline media, with the products confirmed by NMR spectroscopy . Additionally, 5-(substituted-methyl)-6-carbamoyluracils, which are structurally related to 5-Methoxyuracil, have been prepared from furo[3,4-d]pyrimidine derivatives followed by reactions with nucleophilic reagents such as secondary amines, alcohols, and sodium thiolates .

Molecular Structure Analysis

The molecular structure of 5-Methoxyuracil derivatives has been characterized using various spectroscopic techniques, including ^1H, ^13C, and ^15N NMR spectroscopy. These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

5-Methoxyuracil and its derivatives undergo nucleophilic substitution reactions, which are influenced by the structural features of the heterocycle. The reactivity is enhanced when the 1-position of the heterocycle can stabilize a negative charge, facilitating the formation of reactive intermediates such as 5-methenyluracil . These reactions are significant as they can lead to the formation of various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxyuracil derivatives, such as their acid-base equilibrium in solution, have been studied. Dissociation constants of these compounds in water have been determined, and the content of anionic forms in aqueous alkaline solutions has been calculated, providing insights into their behavior in different pH environments .

Relevant Case Studies

Several case studies highlight the potential applications of 5-Methoxyuracil derivatives. For example, methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil, demonstrating the role of methoxy groups in drug delivery systems . Additionally, the interaction of 5-trifluoromethyl derivatives of uracil with methoxyamine has been studied to understand the inhibition of thymidylate synthetase, an enzyme targeted by anticancer drugs .

科学研究应用

DNA修复与稳定性

尿嘧啶是一种存在于DNA和RNA中的核糖核苷酸。虽然胸腺嘧啶存在于DNA中,但尿嘧啶是RNA中相应的碱基。尽管它们在功能上相似,但DNA中存在尿嘧啶会影响稳定性并调节细胞特异性功能。如果没有修复机制从DNA中去除尿嘧啶,胞嘧啶脱氨基会发生,导致基因漂移,这在生物体中是不可接受的。尿嘧啶DNA糖基化酶检测并去除含有尿嘧啶的DNA中的尿嘧啶碱基,从而保护基因组完整性 .

RNA修饰

5-羟基尿苷(ho5U)的衍生物,包括5-甲氧基尿嘧啶(mo5U),是细菌tRNA摆动位置的常见修饰。这些修饰通过核糖体增强翻译保真度。mo5U通过确保翻译过程中正确的密码子-反密码子相互作用,有助于准确的蛋白质合成 .

生物物理学研究

科学家使用5-甲氧基尿嘧啶作为生物物理学研究中的探针。它的荧光特性可以用于监测与生物分子的相互作用、研究结合事件和研究结构变化。这些研究提供了对分子识别和动力学的见解。

总之,5-甲氧基尿嘧啶在DNA修复、RNA修饰、药物开发、化学合成、材料科学和生物物理学研究中发挥着多方面作用。它的应用范围跨越不同的领域,使其成为科学探索中的一种引人入胜的化合物。🌟

未来方向

作用机制

Target of Action

5-Methoxyuracil, also known as 2,4-Dihydroxy-5-methoxypyrimidine, is a pyrimidine analog. Its primary target is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), a precursor of thymidine triphosphate, which is essential for DNA synthesis and repair .

Mode of Action

The compound interacts with its target, TS, by binding to it and inhibiting its function . This interaction blocks the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis . The inhibition of TS leads to an imbalance in the nucleotide pool, disrupting DNA synthesis and repair, and ultimately leading to cell death .

Biochemical Pathways

The action of 5-Methoxyuracil affects the pyrimidine synthesis pathway . By inhibiting TS, the compound prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition disrupts the balance of the nucleotide pool, particularly the dATP/dTTP ratio, leading to severe disruption of DNA synthesis and repair . Additionally, the inhibition of TS results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP). Both dUTP and the 5-Methoxyuracil metabolite can be misincorporated into DNA .

Pharmacokinetics

The pharmacokinetics of 5-Methoxyuracil is characterized by its incomplete oral absorption, short biological half-life, and an obvious peak-valley phenomenon . These characteristics lead to the frequent requirement for administration and potential for severe side effects . .

Result of Action

The result of 5-Methoxyuracil’s action at the molecular level is the disruption of DNA synthesis and repair, leading to cell death . At the cellular level, this results in the inhibition of cancer cell proliferation.

属性

IUPAC Name |

5-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXHQACBIUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216424 | |

| Record name | 5-Methoxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6623-81-0 | |

| Record name | 5-Methoxyuracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyuracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6623-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyuracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DD14XTQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Methoxyuracil in photocycloaddition reactions with cytosine?

A1: 5-Methoxyuracil (mo5U) participates in photocycloaddition reactions with cytosine (Cyt) upon exposure to near-ultraviolet light (wavelength > 300 nm) [, ]. This reaction forms an unstable cyclobutane dimer, mimicking the dimerization observed between pyrimidine bases in DNA upon UV irradiation. This property makes mo5U a useful tool for studying DNA damage and repair mechanisms.

Q2: Can 5-Methoxyuracil be synthesized effectively, and what are the challenges?

A3: Multiple synthetic routes for 5-Methoxyuracil have been explored [, ]. One approach involves the alkylation of 2,4-bis(trimethylsilyl)-5-methoxyuracil with appropriately protected sugar molecules, leading to the formation of various nucleosides []. Another method utilizes methyl methoxyacetate and ethyl formate as starting materials, with variations in reaction conditions and reagents influencing the yield and purity of the final product []. Challenges in synthesis often involve optimizing reaction conditions to maximize yield and minimize the formation of unwanted byproducts.

Q3: Have there been any computational studies on 5-Methoxyuracil and its derivatives?

A4: Yes, ab initio molecular orbital calculations using the STO-3G basis set have been employed to study 5-Methoxyuracil and its 4-hydroxy tautomer []. These calculations provided insights into the relative stability of different tautomeric forms, with the diketo form being determined as more stable. Furthermore, the study established a correlation between calculated and experimentally determined ionization potentials, suggesting that computational methods can be valuable for predicting the electronic properties of 5-Methoxyuracil and its analogs [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)